molecular formula C11H9ClN2O B2909922 N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide CAS No. 2361642-26-2

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide

Cat. No. B2909922
CAS RN: 2361642-26-2
M. Wt: 220.66
InChI Key: UABJCYDVNXRURV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G-protein coupled receptor that plays a crucial role in regulating various physiological processes.

Mechanism of Action

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide selectively binds to the A1 adenosine receptor and activates it, leading to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This results in the activation of potassium channels and the inhibition of calcium channels, leading to the hyperpolarization of the cell membrane and the decrease in intracellular calcium levels. The activation of the A1 adenosine receptor also leads to the inhibition of neurotransmitter release and the reduction in inflammation.
Biochemical and Physiological Effects:
The activation of the A1 adenosine receptor by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has various biochemical and physiological effects. It leads to the inhibition of platelet aggregation, the reduction in heart rate and blood pressure, and the decrease in myocardial oxygen consumption. It also leads to the inhibition of neurotransmitter release, which can have anxiolytic and anticonvulsant effects. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments has several advantages. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, the use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments also has some limitations. It is a complex compound that requires expertise in organic chemistry and specialized equipment for its synthesis. The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in animal studies can be challenging due to its low solubility and poor bioavailability.

Future Directions

There are several future directions for the scientific research on N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. One potential direction is the exploration of its therapeutic potential in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of new analogs of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide involves the reaction of 4-chlorobenzylamine with ethyl cyanoacetate to form the intermediate compound 4-chlorophenyl-2-cyanoethyl ethyl ester. The intermediate compound is then treated with potassium tert-butoxide to form the final product N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. The A1 adenosine receptor, which is activated by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, is involved in regulating various physiological processes such as cardiovascular function, neurotransmission, and inflammation. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(cyanomethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-2-11(15)14(8-7-13)10-5-3-9(12)4-6-10/h2-6H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABJCYDVNXRURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide

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